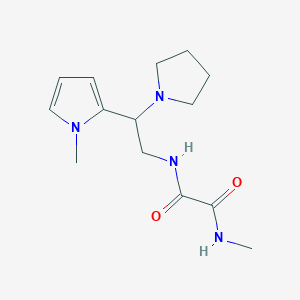

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-methyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-15-13(19)14(20)16-10-12(18-8-3-4-9-18)11-6-5-7-17(11)2/h5-7,12H,3-4,8-10H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNISSBGKVBQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of a 1,4-diamine.

Coupling of Rings: The pyrrole and pyrrolidine rings are then coupled through a series of reactions involving alkylation and amide bond formation.

Final Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the intermediate compound with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been investigated for its potential as a therapeutic agent. The presence of the pyrrole and pyrrolidine rings suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar oxalamide derivatives on neuronal cell lines. The results indicated that these compounds could mitigate oxidative stress-induced cell death, suggesting a potential application in treating neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthetic Pathways

- Reactions Involving Oxalamide Derivatives: The oxalamide functional group allows for various transformations, including acylation and coupling reactions. These reactions are crucial for developing new pharmaceuticals and agrochemicals.

- Pyrrole Chemistry: The presence of pyrrole rings enables cyclization reactions, which are essential for constructing heterocyclic compounds used in drug design .

Material Science

Recent advancements have explored the incorporation of this compound into polymer matrices to enhance material properties.

Application in Polymer Composites

Research indicates that adding this compound to polymer systems can improve mechanical strength and thermal stability. For instance, composites made with this oxalamide showed enhanced resistance to thermal degradation compared to standard polymers .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related oxalamides:

Key Observations

Substituent Diversity: The target compound’s pyrrolidine-pyrrole combination contrasts with the pyridine rings in N1,N2-Di(pyridin-2-yl)oxalamide , which lacks aliphatic flexibility. Pyrrolidine may enhance solubility compared to rigid aromatic systems. SzR-109 shares a pyrrolidine-ethyl group but incorporates a quinoline core and morpholine, likely increasing steric bulk and altering receptor specificity.

Biological Implications: SzR-109’s immunomodulatory activity on U937 cells suggests that pyrrolidine-ethyl groups may play a role in immune cell interactions. The target compound’s pyrrole ring could modulate similar pathways. N1,N2-Di(pyridin-2-yl)oxalamide’s toxicity (H302, H315) highlights the safety challenges of pyridine-rich structures, whereas the target compound’s aliphatic components might mitigate such risks.

Dimethoxybenzyl derivatives are linked to fragrance applications, underscoring the versatility of oxalamides in industrial chemistry.

Biological Activity

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. The compound's molecular formula is , and it has a molecular weight of 278.35 g/mol . This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, including enzymes and receptors. The pyrrole moiety is known for its ability to participate in various biochemical processes, potentially influencing pathways related to inflammation, oxidative stress, and cell signaling .

Cytotoxicity

Preliminary investigations into similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, pyrrole derivatives have shown promising results in inducing apoptosis in small-cell lung cancer cells . This suggests that this compound may also possess cytotoxic properties worthy of further exploration.

Study 1: Antioxidative Effects

In a study investigating the antioxidative effects of pyrrole derivatives, researchers found that certain compounds significantly reduced lipid peroxidation and enhanced the expression of protective enzymes in vitro. These findings suggest that similar mechanisms may be applicable to this compound, warranting further investigation into its antioxidative capabilities .

Study 2: Cancer Cell Line Testing

Another relevant study evaluated the cytotoxic effects of pyrrole-based compounds on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. Although specific data on this compound is not available, the structural properties suggest it could exhibit similar effects .

Q & A

Q. What are the recommended synthetic pathways for N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-ethyl intermediate via nucleophilic substitution or reductive amination (e.g., using 1-methylpyrrole and pyrrolidine derivatives).

- Step 2: Oxalamide coupling using methyl oxalyl chloride or activated esters under inert conditions (argon/nitrogen).

Key Parameters: - Catalyst selection: Palladium-based catalysts for coupling reactions (see analogous oxalamide syntheses in ).

- Temperature control: Maintain 0–5°C during exothermic steps to avoid side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Methodological Answer: Apply factorial design to screen variables:

- Factors: Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent ratio (DMF:H₂O).

- Response Surface Methodology (RSM): Model interactions between variables to maximize yield (e.g., highlights DoE for minimizing trial-and-error approaches).

Example DoE Table:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Catalyst | 0.5 mol% | 2.0 mol% | 1.2 mol% |

| Temp | 60°C | 100°C | 85°C |

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

Q. How can membrane separation technologies improve post-synthesis purification?

Methodological Answer:

Q. What strategies address challenges in characterizing stereochemical isomers of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.